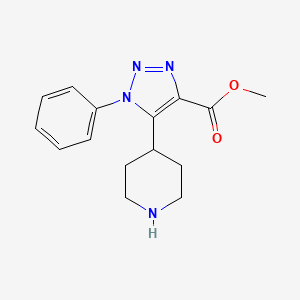
6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid is a synthetic organic compound belonging to the picolinic acid family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a trifluoromethoxy group at the 3rd position on the picolinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 5-methyl-3-(trifluoromethoxy)picolinic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended molecular frameworks.
Aplicaciones Científicas De Investigación
6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its structural similarity to known active compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the chlorine and methyl groups may influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Picloram: A picolinic acid derivative used as a herbicide.
Clopyralid: Another picolinic acid-based herbicide with similar structural features.
Halauxifen-methyl: A synthetic auxin herbicide with a picolinic acid backbone.
Uniqueness: 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for the development of new agrochemicals and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H5ClF3NO3 |
|---|---|
Peso molecular |
255.58 g/mol |
Nombre IUPAC |
6-chloro-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c1-3-2-4(16-8(10,11)12)5(7(14)15)13-6(3)9/h2H,1H3,(H,14,15) |
Clave InChI |
UWQKYQDHDYNXJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1Cl)C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


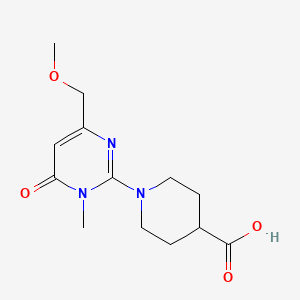
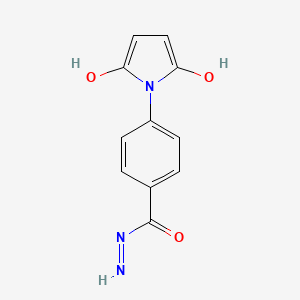
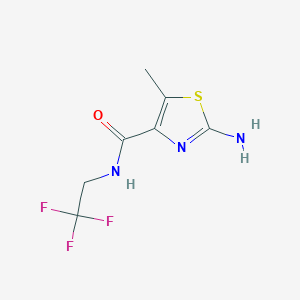
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)
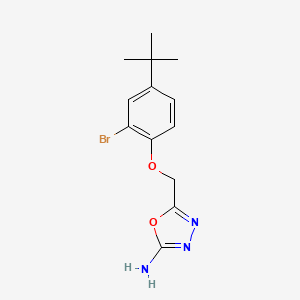
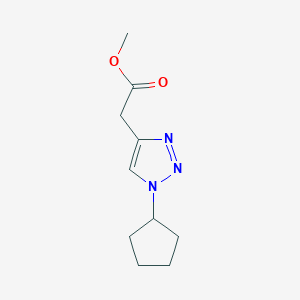

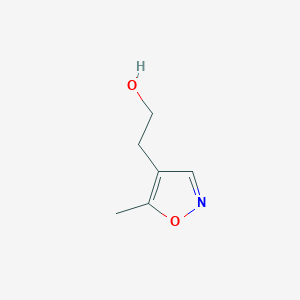
![(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)

![2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)

